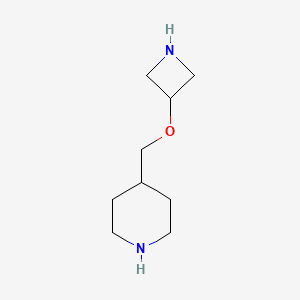

4-(Azetidin-3-yloxymethyl)piperidine

Description

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-(azetidin-3-yloxymethyl)piperidine |

InChI |

InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h8-11H,1-7H2 |

InChI Key |

JCKXOEQGNFDGPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COC2CNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Azetidin 3 Yloxymethyl Piperidine and Analogues

Strategic Retrosynthesis of the 4-(Azetidin-3-yloxymethyl)piperidine Framework

A logical retrosynthetic analysis of the target molecule, 4-(Azetidin-3-yloxymethyl)piperidine, suggests several key disconnections. The most apparent disconnection is at the ether linkage, which simplifies the molecule into two key building blocks: a protected 3-hydroxyazetidine and a suitably functionalized piperidine (B6355638) derivative, such as 4-(hydroxymethyl)piperidine or a 4-(halomethyl)piperidine. This approach allows for the independent synthesis and subsequent coupling of the two heterocyclic systems.

Further retrosynthetic analysis of the individual heterocyclic components reveals common acyclic precursors. The piperidine ring can be envisioned as arising from an intramolecular cyclization of a linear amino alcohol or amino halide. Similarly, the azetidine (B1206935) ring can be traced back to a γ-amino alcohol or a related precursor with a suitable leaving group, which can undergo an intramolecular nucleophilic substitution to form the strained four-membered ring.

This retrosynthetic strategy offers a modular approach to the synthesis of 4-(Azetidin-3-yloxymethyl)piperidine and its analogues, allowing for the introduction of various substituents on either the azetidine or piperidine ring by modifying the respective building blocks.

Contemporary Approaches to Azetidine Ring Construction

The construction of the azetidine ring is often challenging due to the inherent ring strain of the four-membered system. researchgate.net However, several modern synthetic methodologies have been developed to efficiently access this important structural motif. researchgate.netresearchgate.netresearchgate.net

Nucleophilic Substitution and Cyclization Strategies for Four-Membered Ring Formation

One of the most common and direct methods for forming the azetidine ring is through intramolecular nucleophilic substitution. magtech.com.cn This strategy typically involves the cyclization of a γ-amino alcohol or a derivative where the hydroxyl group has been converted into a good leaving group, such as a tosylate, mesylate, or halide. organic-chemistry.org The nitrogen atom then acts as the nucleophile, displacing the leaving group to form the four-membered ring. The efficiency of this cyclization is influenced by factors such as the nature of the leaving group, the solvent, and the presence of substituents on the carbon backbone. nih.govresearchgate.net

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| γ-Amino alcohol | 1. MsCl, Et3N; 2. Base | N-Substituted azetidine | Good to Excellent | organic-chemistry.org |

| γ-Haloamine | Base (e.g., K2CO3) | N-Substituted azetidine | Variable | rsc.org |

Metal-Catalyzed Azetidine Synthesis

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of azetidines. rsc.orgnih.gov Palladium-catalyzed intramolecular C-H amination, for instance, allows for the direct formation of the azetidine ring from an acyclic amine precursor, avoiding the need for pre-functionalization with a leaving group. rsc.org These reactions often exhibit high functional group tolerance and can be rendered stereoselective through the use of chiral ligands. Other metal-catalyzed approaches include ring-closing metathesis and various cross-coupling reactions. researchgate.net

| Reaction Type | Catalyst | Substrate | Product | Key Features | Reference |

| Intramolecular C(sp3)-H Amination | Palladium(II) | Acyclic amine with a directing group | Functionalized azetidine | High functional group tolerance | rsc.org |

| Cross-Coupling | Palladium(0) | 3-Iodo-azetidine and organozinc reagent | 3-Substituted azetidine | Functionalization of pre-formed ring | rsc.org |

Stereoselective Synthesis of Azetidine Building Blocks

The synthesis of enantiomerically pure azetidine derivatives is of significant interest for the development of chiral drugs and probes. acs.org Stereoselective approaches often involve the use of chiral starting materials, such as amino acids, or the application of asymmetric catalysis. For example, the metal-catalyzed asymmetric reduction of 2-azetidinylcarboxylic acid precursors can provide access to a variety of enantioenriched azetidine building blocks. acs.org These chiral building blocks are then carried forward to produce stereochemically defined final products.

Recent Advances in Piperidine Ring Synthesis

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceuticals, and numerous methods for its construction have been developed. youtube.com

Intramolecular Cyclization Pathways and Stereocontrol

Similar to azetidine synthesis, intramolecular cyclization is a cornerstone of piperidine synthesis. nih.govresearchgate.net These reactions can proceed through various mechanisms, including reductive amination of δ-ketoamines, nucleophilic substitution of δ-haloamines, and radical cyclization of unsaturated amines. nih.govmdpi.com A significant focus in modern piperidine synthesis is the control of stereochemistry. nih.govnih.govacs.orgrsc.orgnih.gov The use of chiral auxiliaries, substrate-controlled diastereoselective cyclizations, and enantioselective catalysis are all employed to achieve high levels of stereocontrol. acs.org For example, the cyclization of acyclic precursors containing existing stereocenters can proceed with high diastereoselectivity, allowing for the synthesis of complex, poly-substituted piperidines.

| Cyclization Strategy | Key Intermediates | Stereocontrol Method | Product | Reference |

| Reductive Amination | Iminium ion | Substrate control or chiral reducing agent | Substituted piperidine | nih.gov |

| Radical Cyclization | Aminyl radical | Conformation of transition state | Substituted piperidine | nih.govmdpi.com |

| Aza-Heck Cyclization | Organopalladium species | Chiral ligands | Substituted piperidine | mdpi.com |

Transition-Metal Catalysis in Piperidine Core Formation

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, and its synthesis has been greatly advanced by transition-metal catalysis. These methods offer efficient and selective routes to functionalized piperidine cores, often under mild conditions. Key strategies include the dearomatization of pyridine (B92270) derivatives, intramolecular hydroamination, and various cyclization reactions.

Palladium-catalyzed reactions are particularly prominent. For instance, the intramolecular amination of unactivated C-H bonds in appropriately substituted amine precursors can forge the piperidine ring. This approach, often guided by a directing group, allows for the formation of C-N bonds at γ and δ positions to yield piperidine structures. Similarly, gold- and copper-catalyzed reactions have been employed. Gold(I) catalysts can facilitate the oxidative amination of non-activated alkenes, leading to substituted piperidines through the simultaneous formation of a C-N and a C-O bond. Copper-catalyzed intramolecular C-H amination/cyclization has also been demonstrated as a viable route.

Another powerful technique is the transition metal-catalyzed dearomatization of heteroarenes, which provides a direct pathway to piperidine scaffolds from readily available pyridine precursors. These reactions have attracted significant attention due to their ability to rapidly build molecular complexity.

Table 1: Examples of Transition-Metal Catalyzed Reactions for Piperidine Synthesis

| Reaction Type | Metal Catalyst | Substrate Example | Description |

|---|---|---|---|

| Intramolecular Aminoarylation | Palladium (Pd) | Alkene-tethered aryl bromides | A Pd-amido intermediate is formed, followed by alkene insertion into the Pd-N bond and reductive elimination to yield the cyclized piperidine product. |

| Oxidative Amination | Gold(I) (Au) | Non-activated alkenes | A gold(I) complex catalyzes the difunctionalization of a double bond, forming the N-heterocycle and introducing an oxygen substituent concurrently. |

| Intramolecular Hydroamination | Gold(I)/Copper(II) | Amino alkynones | A tandem hydroamination-semipinacol process co-catalyzed by Au(I) and Cu(II) yields the desired piperidine structure. researchgate.net |

| Dearomatization/Cyclization | Gold(I) (Au) | 1,6-Enynes | An intramolecular process that dearomatizes an aromatic ring while forming the piperidine cycle. |

Enantioselective Synthesis Techniques for Chiral Piperidine Derivatives

Given the importance of stereochemistry in pharmacology, the development of enantioselective methods for synthesizing chiral piperidine derivatives is of paramount importance. masterorganicchemistry.com Chiral piperidines are prevalent in a vast number of pharmaceuticals and drug candidates. masterorganicchemistry.com A variety of techniques have been established, leveraging chiral catalysts, auxiliaries, and starting materials to control the three-dimensional arrangement of substituents on the piperidine ring.

One successful approach involves the use of chiral lactams, which serve as versatile intermediates. These lactams can be prepared by the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. Subsequent chemical manipulations allow for the regio- and stereocontrolled introduction of substituents, providing access to a wide array of enantiopure polysubstituted piperidines. rsc.orgmissouri.edu

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of piperidines. For example, intramolecular aza-Michael reactions of N-tethered alkenes, catalyzed by chiral organocatalysts like quinoline (B57606) derivatives, can produce enantiomerically enriched substituted piperidines in good yields. rsc.org

More recently, catalytic, enantioselective C-H functionalization reactions have been developed. A notable example is the regio- and enantioselective δ C-H cyanation of acyclic amines, which is enabled by a chiral copper catalyst. tcichemicals.com This reaction proceeds through an N-centered radical relay mechanism and provides enantioenriched δ-amino nitriles, which are direct precursors to a variety of chiral piperidines. tcichemicals.com Kinetic resolution of racemic piperidine derivatives is another effective strategy, where a chiral catalyst selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. wikipedia.org

Table 2: Overview of Enantioselective Strategies for Piperidine Synthesis

| Strategy | Method | Catalyst/Auxiliary | Description |

|---|---|---|---|

| Chiral Intermediates | Cyclocondensation | Chiral amino alcohols (e.g., (R)-phenylglycinol) | Forms chiral bicyclic lactams that direct the stereoselective introduction of substituents. rsc.orgmissouri.edu |

| Organocatalysis | Intramolecular aza-Michael Reaction | Chiral quinoline derivatives | Catalyzes the enantioselective cyclization of N-tethered alkenes to form protected piperidines. rsc.org |

| Asymmetric C-H Functionalization | Radical-mediated δ C-H Cyanation | Chiral Copper(II) complex | Intercepts an N-centered radical relay for highly enantioselective δ C-C bond formation, leading to chiral δ-amino nitrile precursors. tcichemicals.com |

| Kinetic Resolution | Asymmetric Lithiation-Substitution | n-BuLi / (-)-Sparteine | Selectively deprotonates one enantiomer of a racemic N-Boc-2-aryl-4-methylenepiperidine, allowing for separation and further functionalization. wikipedia.org |

Synthetic Coupling Strategies for Azetidine-Piperidine Ether Linkage

The formation of the ether bond between the azetidine-3-ol and the 4-(hydroxymethyl)piperidine moieties is a critical step in the synthesis of the target scaffold. Several classic and modern etherification reactions can be adapted for this purpose, with the choice of method depending on the specific protecting groups on the heterocyclic precursors and the desired reaction conditions.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. masterorganicchemistry.comtcichemicals.comchemistrytalk.org This SN2 reaction involves the reaction of an alkoxide with an alkyl halide or sulfonate. chemistrytalk.org In the context of 4-(Azetidin-3-yloxymethyl)piperidine synthesis, this could involve deprotonating a protected N-Boc-azetidin-3-ol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophile would then react with a protected 4-(halomethyl)piperidine or 4-((tosyloxy)methyl)piperidine derivative. To ensure the efficiency of the SN2 reaction, the electrophilic carbon on the piperidine moiety must be primary and unhindered. wikipedia.org

Another powerful method is the Mitsunobu reaction , which allows for the direct coupling of two alcohols under mild, redox-neutral conditions. missouri.eduorganic-chemistry.orgorganic-chemistry.org This reaction typically uses a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction converts the hydroxyl group of one alcohol into a good leaving group in situ, which is then displaced by the other alcohol acting as the nucleophile. missouri.edu A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol that becomes activated, which is a crucial consideration when using chiral precursors. organic-chemistry.org

Modern cross-coupling strategies can also be employed. The Buchwald-Hartwig C-O coupling reaction is a palladium-catalyzed method for forming aryl and alkyl ethers. wikipedia.orgresearchgate.net While originally developed for aryl halides, advancements have expanded its scope. This methodology could potentially be applied to couple the azetidin-3-ol (B1332694) directly with a suitable piperidine-based coupling partner under palladium catalysis, offering an alternative to traditional methods.

Functionalization and Derivatization Reactions of the Core Scaffoldresearchgate.net

Once the core 4-(Azetidin-3-yloxymethyl)piperidine scaffold is assembled, further functionalization can be undertaken to explore structure-activity relationships and optimize molecular properties. Modifications can be directed at the azetidine ring, the piperidine ring, or the linker itself.

Modification of Azetidine Substituents

The azetidine ring offers several sites for modification. The nitrogen atom, if protected with a labile group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be deprotected to reveal a secondary amine. This amine can then be subjected to various reactions. For instance, N-arylation can be achieved via SNAr reactions or Buchwald-Hartwig couplings to introduce diverse aromatic systems. researchgate.net Furthermore, the azetidine ring itself can be synthesized with substituents already in place. Synthetic routes starting from functionalized precursors allow for the introduction of groups at the C2 or C4 positions, providing access to a wide range of analogues. organic-chemistry.org The inherent ring strain of the azetidine also enables unique strain-release functionalization reactions, offering pathways to more complex structures. rsc.orgrsc.org

Modification of Piperidine Substituents, Including N-Alkylation and N-Acylationresearchgate.net

The piperidine nitrogen is the most common site for derivatization. Standard N-alkylation can be performed by reacting the secondary amine with alkyl halides in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). semanticscholar.org To avoid over-alkylation to the quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to an excess of the amine. semanticscholar.org Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another highly effective method for introducing a wide variety of substituents. A mild, transition-metal-free N-alkylation protocol uses alcohols as the alkylating agents via a one-pot oxidation/imine formation/reduction sequence.

N-acylation is readily achieved by treating the piperidine with acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or DIPEA, to form the corresponding amides.

Beyond the nitrogen atom, C-H functionalization techniques can be used to introduce substituents directly onto the carbon skeleton of the piperidine ring, although controlling regioselectivity can be challenging. researchgate.net

Synthetic Routes to Explore Linker Variation

The -oxymethyl- ether linker connecting the two heterocyclic rings can be modified to modulate the distance, rigidity, and physicochemical properties of the molecule. Synthetic strategies to achieve this variation often involve returning to the key coupling step. For example, instead of 4-(hydroxymethyl)piperidine, a homologated analogue such as 4-(2-hydroxyethyl)piperidine could be used in a Williamson or Mitsunobu coupling with azetidin-3-ol to extend the linker by one carbon. This approach allows for the systematic exploration of linker length.

Furthermore, alternative linker chemistries can be explored. For instance, replacing the ether oxygen with other functionalities, such as an amine (to form an amino-linker) or a thioether, would significantly alter the properties of the resulting molecule. The synthesis of these analogues would require different coupling strategies, such as reductive amination for an amino-linker or nucleophilic substitution with a thiol for a thioether linker. The design and synthesis of varied linkers is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's properties.

Green Chemistry Principles and Sustainable Synthetic Protocols for 4-(Azetidin-3-yloxymethyl)piperidine

The application of green chemistry principles to the synthesis of pharmaceutically relevant molecules like 4-(Azetidin-3-yloxymethyl)piperidine is crucial for minimizing the environmental impact of chemical manufacturing. jetir.orgresearchgate.net This section explores potential sustainable synthetic strategies for this target molecule by analyzing established methods for its core building blocks—azetidin-3-ol and 4-(hydroxymethyl)piperidine—and the key etherification step, through the lens of the twelve principles of green chemistry.

A plausible and commonly employed synthetic approach for 4-(Azetidin-3-yloxymethyl)piperidine involves the synthesis of its constituent heterocyclic alcohols, appropriate protection of reactive functional groups, followed by a coupling reaction to form the ether linkage, and final deprotection. Each of these stages can be evaluated and optimized for sustainability.

Sustainable Synthesis of Key Intermediates

4-(Hydroxymethyl)piperidine: This building block is commercially available, which can be a green option if the commercial supplier employs a sustainable manufacturing process. For in-house synthesis, the reduction of pyridine-4-carboxylic acid or its esters is a common route. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon is an atom-economical method, with water as the only byproduct if the acid is used directly. researchgate.net More recent innovations in piperidine synthesis focus on biocatalytic C-H oxidation and radical cross-coupling, which can significantly reduce the number of steps and avoid the use of precious metal catalysts. researchgate.net

Below is a comparative table of potential synthetic routes for the key intermediates from a green chemistry standpoint.

| Intermediate | Synthetic Route | Green Chemistry Considerations |

| Azetidin-3-ol | La(OTf)₃-catalyzed aminolysis of epoxy amines | Catalytic, high atom economy, mild conditions, but may use chlorinated solvents. frontiersin.orgfrontiersin.org |

| Cyclization of 1-alkylamino-3-chloro-2-alkanols | Can be cost-effective, but may involve halogenated intermediates and generate salt waste. fzgxjckxxb.com | |

| 4-(Hydroxymethyl)piperidine | Catalytic hydrogenation of pyridine-4-carboxylic acid | High atom economy, use of heterogeneous catalysts allows for easy recovery and reuse. researchgate.net |

| Biocatalytic C-H oxidation | Use of enzymes as catalysts, high selectivity, milder reaction conditions, reduces reliance on precious metals. researchgate.net |

Greener Etherification Strategies

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. To make this process greener, several modifications can be implemented. The use of phase-transfer catalysis (PTC) can enable the reaction to be carried out in biphasic systems, potentially with water as one of the phases, thus reducing the need for volatile organic solvents. jetir.orgresearchgate.netacs.org Furthermore, solvent-free conditions or the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and are less prone to peroxide formation, can be explored. researchgate.net

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for ether synthesis, particularly for secondary alcohols, as it proceeds with inversion of configuration. organic-chemistry.orgwikipedia.org However, the classical Mitsunobu reaction suffers from poor atom economy, generating stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts. chemistryviews.orgacsgcipr.org Efforts to develop catalytic versions of the Mitsunobu reaction are ongoing and represent a significant step towards a greener process. nih.gov These catalytic systems aim to regenerate the active reagents in situ, with water being the primary byproduct.

The following table compares the Williamson ether synthesis and the Mitsunobu reaction for the synthesis of 4-(Azetidin-3-yloxymethyl)piperidine from a green chemistry perspective.

| Etherification Method | Advantages | Disadvantages | Green Improvement Strategies |

| Williamson Ether Synthesis | Well-established, uses relatively simple reagents. | Often requires strong bases and anhydrous conditions; can have moderate atom economy. | Use of phase-transfer catalysis, greener solvents (e.g., 2-MeTHF, CPME), or solvent-free conditions. acs.orgresearchgate.net |

| Mitsunobu Reaction | Mild reaction conditions, high functional group tolerance, stereospecific inversion. | Poor atom economy due to stoichiometric byproducts (triphenylphosphine oxide, hydrazine derivative). chemistryviews.orgacsgcipr.org | Development and use of catalytic Mitsunobu protocols, use of reagents with easier to remove byproducts. nih.gov |

Sustainable Protecting Group Strategies

The synthesis of 4-(Azetidin-3-yloxymethyl)piperidine would likely require the use of protecting groups for the amino functionalities of both the azetidine and piperidine rings to prevent side reactions. The choice of protecting groups and the methods for their introduction and removal are critical from a green chemistry standpoint. nih.gov

Ideally, protecting groups should be introduced and removed in high yields with minimal waste generation. The use of protecting groups that can be removed under mild and environmentally benign conditions is preferred. For instance, the tert-butoxycarbonyl (Boc) group is commonly used and is typically removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.com While effective, the use and disposal of strong acids can be an environmental concern. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base like piperidine, offers an alternative. researchgate.net However, piperidine itself is a regulated substance. Greener approaches to Fmoc deprotection involve the use of alternative, less hazardous bases or catalytic methods. rsc.org The development of enzymatic or photochemically cleavable protecting groups also represents a promising avenue for more sustainable synthesis. nih.gov

The use of catalytic and atom-economical methods for the synthesis of the azetidin-3-ol and 4-(hydroxymethyl)piperidine building blocks.

The application of a greener etherification protocol, such as a phase-transfer catalyzed Williamson synthesis in a bio-based solvent or a catalytic Mitsunobu reaction.

The strategic use of protecting groups that can be efficiently introduced and removed under environmentally friendly conditions, minimizing the generation of hazardous waste.

Continuous innovation in synthetic methodology, with a focus on the principles of green chemistry, will be essential for the development of truly sustainable manufacturing processes for this and other valuable chemical compounds.

Detailed Structural Characterization and Conformational Analysis in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the initial and detailed characterization of 4-(Azetidin-3-yloxymethyl)piperidine, providing a wealth of information from atomic connectivity to the subtle dynamics of its constituent rings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-(Azetidin-3-yloxymethyl)piperidine in solution. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netrsc.org In ¹H NMR, protons on carbons adjacent to the nitrogen atoms of the piperidine (B6355638) and azetidine (B1206935) rings are expected to appear in the range of δ 2.5-3.5 ppm, while the methylene (B1212753) protons of the linker and other ring protons would resonate at higher fields. chemicalbook.comhmdb.caresearchgate.net The ¹³C NMR spectrum would show distinct signals for each carbon atom, with those bonded to heteroatoms (N, O) appearing at lower fields (δ 50-80 ppm). researchgate.netresearchgate.net

Multidimensional NMR techniques are employed for a more detailed analysis.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the same spin system, such as tracing the connectivity through the piperidine and azetidine rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms, which is crucial for confirming the connectivity between the piperidine ring, the oxymethyl linker, and the azetidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are vital for determining stereochemical relationships by detecting through-space proximity of protons. ipb.ptnih.gov For this molecule, NOESY can help establish the preferred orientation of the azetidinyl group relative to the piperidine ring and confirm the chair conformation of the piperidine ring.

These combined techniques provide a complete picture of the molecule's covalent structure and solution-phase conformation. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Azetidin-3-yloxymethyl)piperidine Predicted values are based on typical ranges for similar structural motifs.

| Atom Position (See Figure 1) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Piperidine N-H | 1.5 - 2.5 | - |

| Piperidine C2/C6 (axial) | 2.5 - 2.7 | 45 - 50 |

| Piperidine C2/C6 (equatorial) | 3.0 - 3.2 | 45 - 50 |

| Piperidine C3/C5 (axial) | 1.2 - 1.4 | 30 - 35 |

| Piperidine C3/C5 (equatorial) | 1.7 - 1.9 | 30 - 35 |

| Piperidine C4 | 1.6 - 1.8 | 35 - 40 |

| Linker -CH₂- | 3.3 - 3.5 | 70 - 75 |

| Azetidine O-CH | 4.2 - 4.4 | 75 - 80 |

| Azetidine N-H | 2.0 - 3.0 | - |

| Azetidine C2/C4 | 3.5 - 3.8 | 50 - 55 |

Figure 1: Numbering scheme for 4-(Azetidin-3-yloxymethyl)piperidine used for NMR predictions.

Figure 1: Numbering scheme for 4-(Azetidin-3-yloxymethyl)piperidine used for NMR predictions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net For 4-(Azetidin-3-yloxymethyl)piperidine (molecular formula C₉H₁₈N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared against the experimentally observed value to confirm the formula.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation, are used to study the molecule's fragmentation patterns. nih.gov This data provides valuable structural information by revealing characteristic bond cleavages. Key expected fragmentation pathways for this compound would include:

Cleavage of the C-O ether bond, separating the piperidinemethyl and azetidin-3-oxy fragments.

Loss of the azetidine ring via fragmentation.

Standard alpha-cleavage adjacent to the piperidine nitrogen atom, leading to the opening of the piperidine ring.

Analyzing these fragments helps to piece together the molecular structure, complementing the data obtained from NMR. nih.govnih.gov

Table 2: Predicted HRMS Fragments for 4-(Azetidin-3-yloxymethyl)piperidine

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₉N₂O⁺ | 171.1492 | Protonated parent molecule |

| [M-C₄H₈NO]⁺ | C₅H₁₁N⁺ | 85.0886 | Loss of azetidin-3-oxy group |

| [M-C₆H₁₂N]⁺ | C₃H₇NO⁺ | 73.0522 | Loss of piperidinemethyl group |

| [C₄H₈N]⁺ | C₄H₈N⁺ | 70.0651 | Azetidine ring fragment |

| [C₆H₁₂N]⁺ | C₆H₁₂N⁺ | 98.0964 | Piperidinemethyl cation |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. For 4-(Azetidin-3-yloxymethyl)piperidine, key expected absorption bands would include:

N-H stretching: A moderate band around 3300-3500 cm⁻¹ corresponding to the secondary amines in both rings.

C-H stretching: Multiple bands in the 2850-3000 cm⁻¹ region from the aliphatic CH₂ groups.

N-H bending: A band around 1590-1650 cm⁻¹.

C-O-C stretching: A strong, characteristic band for the ether linkage, typically found in the 1050-1150 cm⁻¹ region. jmchemsci.com

C-N stretching: Bands in the 1020-1250 cm⁻¹ region.

While often used for functional group identification, subtle shifts in these vibrational frequencies can also offer insights into the molecule's conformational state, as different conformers may exhibit slightly different vibrational energies.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid state. nih.gov This technique precisely maps the positions of atoms in three-dimensional space, yielding accurate data on bond lengths, bond angles, and torsional angles. mdpi.com For 4-(Azetidin-3-yloxymethyl)piperidine, a crystal structure would unambiguously determine the solid-state conformation, including the puckering of the four-membered azetidine ring and the exact chair conformation of the six-membered piperidine ring. researchgate.netresearchgate.net

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing crucial insights into intermolecular interactions. nih.gov Hydrogen bonds involving the N-H groups of the azetidine and piperidine rings acting as donors and the nitrogen or oxygen atoms acting as acceptors would be key interactions governing the crystal packing. Visualizing these non-covalent forces is essential for understanding the compound's solid-state properties.

Conformational Landscape and Dynamics of the Azetidine and Piperidine Rings

Piperidine Ring: Like cyclohexane, the piperidine ring strongly prefers a chair conformation to minimize angular and torsional strain. wikipedia.orgacs.org For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The bulky 4-(azetidin-3-yloxymethyl) group is expected to predominantly occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. nih.govresearchgate.net The nitrogen atom in the piperidine ring also undergoes rapid inversion. wikipedia.org

Azetidine Ring: The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. nih.govwikipedia.org The degree of puckering can be influenced by the nature and position of substituents. researchgate.net The nitrogen atom of the azetidine ring also undergoes inversion, contributing to the molecule's dynamic nature. ipb.pt

The conformational landscape of the entire molecule is a result of the interplay between these ring dynamics and the rotation around the C4-C(linker), C(linker)-O, and O-C3(azetidine) single bonds. Computational modeling and variable-temperature NMR studies are often used to explore the relative energies of different conformers and the barriers to their interconversion. nih.govresearchgate.net

Stereochemical Implications for Biological Activity and Synthesis

Stereochemistry plays a critical role in determining the biological activity of a molecule, as molecular recognition by biological targets like enzymes and receptors is highly dependent on a precise three-dimensional fit. nih.gov While 4-(Azetidin-3-yloxymethyl)piperidine itself is achiral, the introduction of substituents on either the azetidine or piperidine ring would create stereocenters, leading to the existence of enantiomers and diastereomers.

The relative orientation (stereoisomerism) of these substituents can have a profound impact on pharmacological activity. nih.gov For instance, cis and trans isomers of a disubstituted piperidine ring would present entirely different shapes to a binding pocket, potentially leading to one isomer being highly active while the other is inactive. nih.gov

Consequently, the synthesis of substituted analogs of this scaffold requires careful control of stereochemistry. researchgate.net Stereoselective synthesis strategies, often employing chiral catalysts or starting materials, are essential to produce a single, desired stereoisomer, which is a critical requirement in drug development. nih.govnih.govsemanticscholar.org The specific conformation adopted by each stereoisomer will directly influence its ability to engage in the intermolecular interactions necessary for biological function.

Computational Chemistry and in Silico Modeling of 4 Azetidin 3 Yloxymethyl Piperidine

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to calculate the electronic structure of 4-(Azetidin-3-yloxymethyl)piperidine. These calculations would yield crucial information such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

These parameters are vital for predicting the molecule's reactivity, stability, and the nature of its intermolecular interactions. For instance, the electrostatic potential map can highlight regions of positive and negative charge, indicating where the molecule is likely to engage in electrostatic interactions or form hydrogen bonds.

Table 1: Hypothetical Quantum Mechanical Properties of 4-(Azetidin-3-yloxymethyl)piperidine

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | (Value) eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value) eV | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | (Value) Debye | Predicts the molecule's overall polarity. |

Note: The values in this table are illustrative and would be determined by actual QM calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 4-(Azetidin-3-yloxymethyl)piperidine, MD simulations would be invaluable for exploring its conformational flexibility. The piperidine (B6355638) ring can adopt various chair, boat, and twist-boat conformations, while the azetidine (B1206935) ring also possesses a degree of flexibility. The ether linkage introduces additional rotational freedom. Understanding the preferred conformations in different environments is crucial for predicting how the molecule will bind to a biological target.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(Azetidin-3-yloxymethyl)piperidine, this would involve docking the molecule into the binding sites of various protein targets to predict its potential biological activity.

Based on the structural features of 4-(Azetidin-3-yloxymethyl)piperidine, which are present in various biologically active compounds, potential protein targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. The initial step in a docking study would be to identify the putative binding pockets on these targets. This is often done by referencing the binding sites of known ligands or through the use of pocket-finding algorithms.

Once docked, the interaction between 4-(Azetidin-3-yloxymethyl)piperidine and the protein target would be analyzed in detail. Key interactions that contribute to binding affinity include:

Hydrogen Bonding: The nitrogen atoms in the piperidine and azetidine rings, as well as the ether oxygen, can act as hydrogen bond acceptors. The N-H group on the piperidine (if unsubstituted) can act as a hydrogen bond donor.

Hydrophobic Interactions: The aliphatic carbon skeletons of the piperidine and azetidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

A thorough analysis of these interactions would provide a hypothesis for the molecule's mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. If a series of analogs of 4-(Azetidin-3-yloxymethyl)piperidine were synthesized and tested for a particular biological activity, a QSAR model could be developed.

This model would use calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) to predict the activity of new, unsynthesized analogs. This predictive capability can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not only dependent on its potency but also on its pharmacokinetic profile. In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule like 4-(Azetidin-3-yloxymethyl)piperidine. These predictions are crucial for early-stage drug discovery to identify potential liabilities.

Table 2: Predicted ADME Properties for 4-(Azetidin-3-yloxymethyl)piperidine

| ADME Property | Predicted Characteristic | Implication for Drug Development |

| Absorption | ||

| Oral Bioavailability | (e.g., High/Medium/Low) | Likelihood of being active when taken orally. |

| Caco-2 Permeability | (e.g., High/Low) | Predicts absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | (e.g., Yes/No) | Potential for CNS activity. |

| Plasma Protein Binding | (e.g., High/Low) | Affects the amount of free drug available to act on its target. |

| Metabolism | ||

| Cytochrome P450 Inhibition | (e.g., Inhibitor/Non-inhibitor of specific isoforms) | Potential for drug-drug interactions. |

| Excretion | ||

| (Predicted routes of clearance) | (e.g., Renal/Hepatic) | Influences dosing regimens. |

Note: These characteristics are based on predictions from computational models and would require experimental validation.

Role in Medicinal Chemistry and Preclinical Drug Discovery Research

4-(Azetidin-3-yloxymethyl)piperidine as a Core Scaffold for Ligand Design

The 4-(azetidin-3-yloxymethyl)piperidine moiety serves as a versatile core scaffold for designing new ligands with potential pharmacological effects. The piperidine (B6355638) ring is a prevalent structural motif in numerous pharmaceuticals and natural products, valued for its ability to be readily functionalized and to orient substituents in defined spatial arrangements. nih.gov The incorporation of the strained, four-membered azetidine (B1206935) ring introduces conformational rigidity and a novel vector for substitution, which can be exploited to fine-tune interactions with biological targets. researchgate.net The combination of these two saturated heterocycles via a flexible ether linker allows for the strategic placement of functional groups to probe the binding pockets of receptors and enzymes. This modular design enables chemists to systematically modify different parts of the molecule—the azetidine ring, the piperidine ring, and the linker—to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of the 4-(azetidin-3-yloxymethyl)piperidine scaffold, SAR investigations have provided key insights into how modifications of its constituent parts affect biological activity. clinmedkaz.org

The azetidine ring, while less common than five- or six-membered heterocycles, offers unique opportunities for molecular design. medwinpublishers.comchemrxiv.org Substitutions on the azetidine ring can significantly influence a compound's biological profile. For instance, the introduction of functional groups on the azetidine nitrogen or the remaining carbon atoms can modulate lipophilicity, polarity, and the ability to form hydrogen bonds. Research on various azetidine-containing compounds has shown that such modifications can lead to substantial changes in potency and selectivity for a given target. medwinpublishers.comnih.gov For example, in the development of polymerase theta (Polθ) inhibitors, the use of a 3-hydroxymethyl-azetidine moiety as a bioisostere for pyrrolidin-3-ol proved effective, leading to potent derivatives. nih.gov The synthesis of new functionalized azetidine-3-carboxylic acid derivatives provides a platform for creating diverse compounds with potential biological applications, where the substituents dictate the ultimate pharmacological activity. nih.gov

The piperidine moiety is a cornerstone of medicinal chemistry, and its modification is a well-established strategy for optimizing drug candidates. nih.govclinmedkaz.org Alterations to the piperidine ring of the core scaffold, particularly at the nitrogen atom, have a profound impact on target affinity and efficacy. nih.gov Attaching various substituents, such as benzyl, benzofuranyl, or other aromatic groups, can lead to enhanced π–π stacking interactions within a receptor's binding site. nih.gov For example, in a series of choline (B1196258) transporter (CHT) inhibitors, exploration of substituents on the 3-piperidine position was a key part of the SAR studies that led to the identification of a potent and selective compound. nih.gov Similarly, research on ligands for the histamine (B1213489) H3 receptor demonstrated that the nature of the substituent on the piperidine nitrogen was critical for achieving high affinity. nih.govnih.gov The introduction of unsaturation into the piperidine ring has also been shown to increase potency in certain series, highlighting the importance of ring conformation and planarity. dndi.org

The ether linker connecting the azetidine and piperidine rings is not merely a spacer but an active contributor to the molecule's pharmacological profile. Its length, flexibility, and the presence of the oxygen atom can influence binding affinity and selectivity. The ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like tyrosine in the target's binding pocket. nih.gov Variations in the linker, such as replacing the ether with other polar functionalities or altering its length, have been explored to optimize ligand-receptor interactions. nih.gov For instance, in the design of histamine H3 receptor antagonists, the length of an alkyl chain spacer between a piperidine ring and an aromatic system was shown to be a critical determinant of affinity, with spacers of five or six carbons often proving optimal. nih.gov This underscores the importance of the linker in correctly positioning the terminal functional groups for effective binding.

Rational Design of Ligands for Specific Pharmacological Targets (e.g., GPCRs, Enzymes)

The 4-(azetidin-3-yloxymethyl)piperidine scaffold is amenable to rational drug design, a strategy that relies on understanding the three-dimensional structure of a biological target to create ligands that bind with high affinity and selectivity. mdpi.com This approach has been successfully applied to design inhibitors for enzymes and ligands for G-protein coupled receptors (GPCRs).

For enzymes like O-GlcNAcase (OGA), derivatives incorporating a 4-(arylethynyl)piperidine moiety have been designed to interact with the substrate recognition domain, resulting in highly potent inhibitors for potential Alzheimer's disease treatment. nih.gov Similarly, piperidine derivatives have been rationally designed to dually inhibit acetylcholinesterase (AChE) and beta-amyloid peptide aggregation by targeting both the catalytic and peripheral sites of the enzyme. nih.gov

In the realm of GPCRs, such as the histamine H3 receptor, the rational design of non-imidazole antagonists has involved replacing the traditional imidazole (B134444) group with piperidine-containing scaffolds. researchgate.net These designs leverage key interactions, including salt bridges between the protonated piperidine nitrogen and acidic residues (e.g., Asp114) and π–π stacking of aromatic substituents with residues like tryptophan and tyrosine. nih.gov

The characterization of newly synthesized ligands relies heavily on in vitro receptor binding assays, which quantify the affinity of a compound for its target. These assays typically use radiolabeled ligands to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound. For example, novel biphenyloxy-alkyl derivatives of piperidine were evaluated for their binding properties at the human histamine H3 receptor, yielding compounds with Ki values in the low nanomolar range. nih.gov The data generated from these assays are fundamental to establishing SAR and guiding the next cycle of ligand design and optimization. dndi.org

Table 1: In Vitro Activity of Piperidine Derivatives at Specific Targets

| Compound | Target | Assay Type | Activity Metric | Value |

|---|---|---|---|---|

| 1-(6-(3-phenylphenoxy)hexyl)azepane (13) | Human Histamine H3 Receptor | Binding Assay | Ki | 18 nM nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)piperidine (14) | Human Histamine H3 Receptor | Binding Assay | Ki | 25 nM nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)piperidine (14) | Human Histamine H3 Receptor | cAMP Accumulation | IC50 | 4 nM nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)azepane (16) | Human Histamine H3 Receptor | Binding Assay | Ki | 34 nM nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)azepane (16) | Human Histamine H3 Receptor | cAMP Accumulation | IC50 | 9 nM nih.gov |

| BF2.649 | Human Histamine H3 Receptor | Binding Assay | Ki | 0.16 nM researchgate.net |

| BF2.649 | Human Histamine H3 Receptor | Inverse Agonist Assay | EC50 | 1.5 nM researchgate.net |

| Compound 81 | O-GlcNAcase (OGA) | Enzymatic Inhibition | IC50 | 4.93 nM nih.gov |

Enzyme Inhibition and Activation Studies (Preclinical)

There is a lack of specific published data detailing the direct inhibitory or activation effects of 4-(Azetidin-3-yloxymethyl)piperidine on specific enzymes. In drug discovery, piperidine-containing compounds are frequently evaluated against a wide range of enzyme classes due to the scaffold's prevalence in bioactive molecules. For instance, various derivatives of piperidine have been investigated as inhibitors of enzymes such as cholinesterases, kinases, and proteases. However, without specific studies on the 4-(azetidin-3-yloxymethyl)piperidine moiety, any discussion of its enzymatic activity would be speculative.

Cell-Based Functional Assays (Preclinical)

Bioisosteric Replacements and Scaffold Hopping Strategies

The concept of bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's physicochemical or pharmacokinetic properties while retaining its desired biological activity. spirochem.com The 4-(azetidin-3-yloxymethyl)piperidine fragment combines several structural features that make it a candidate for such strategies. The azetidine ring can serve as a bioisostere for other small cyclic amines, while the piperidine provides a common scaffold for interacting with various biological targets. The ether linkage offers rotational flexibility.

Scaffold hopping involves the replacement of a central core structure of a molecule with a functionally equivalent but structurally distinct scaffold to discover new compounds with improved properties or novel intellectual property. researchgate.net A molecule containing the 4-(azetidin-3-yloxymethyl)piperidine moiety could be designed through a scaffold hopping approach to replace other common bicyclic or spirocyclic amine systems. This strategy aims to explore new chemical space, enhance properties like solubility or metabolic stability, and potentially alter selectivity profiles. dundee.ac.uknih.gov For example, replacing a more complex or metabolically liable core with this fragment could be a viable strategy in a lead optimization campaign.

Applications in Chemical Biology as Molecular Probes

The use of 4-(Azetidin-3-yloxymethyl)piperidine as a molecular probe in chemical biology has not been specifically described in the available literature. Molecular probes are specialized molecules used to study and visualize biological systems and processes. They often incorporate reporter groups such as fluorophores, biotin (B1667282) tags, or photoreactive cross-linkers.

While the 4-(azetidin-3-yloxymethyl)piperidine scaffold itself is not a probe, it could potentially be functionalized to create one. For instance, the secondary amine on either the azetidine or piperidine ring could be used as an attachment point for a linker connected to a fluorescent dye or a reactive group for target identification via "click chemistry". Such a probe could be used to investigate the distribution and binding partners of a drug candidate that contains this specific chemical moiety.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Method Development for Purity Profiling and Quantitative Analysis

Chromatographic techniques are the cornerstone of analytical chemistry, providing robust methods for separating, identifying, and quantifying the components of a mixture. For a compound like 4-(Azetidin-3-yloxymethyl)piperidine, which contains both a piperidine (B6355638) and an azetidine (B1206935) moiety, developing specific and sensitive chromatographic methods is crucial for ensuring its purity and for accurate quantification in various matrices.

Gas Chromatography (GC) for Volatile Species and Derivatization Products

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. gcms.cz While 4-(Azetidin-3-yloxymethyl)piperidine itself may not be sufficiently volatile for direct GC analysis, this technique is invaluable for the detection of volatile impurities that may be present from the synthesis, such as residual solvents. ispub.comgcms.cz Headspace GC is a particularly useful technique for this purpose, as it allows for the analysis of volatile compounds in a solid or liquid matrix without direct injection of the sample. google.com

For the analysis of the parent compound, derivatization can be employed to increase its volatility and thermal stability. gcms.czresearchgate.net Silylation, for example, can be used to derivatize the secondary amine in the piperidine ring, making the molecule more amenable to GC analysis. gcms.cz The choice of derivatizing reagent is critical and depends on the functional groups present in the molecule. gcms.cz

GC analysis is typically performed using a capillary column with a stationary phase chosen based on the polarity of the analytes. hpst.cz A flame ionization detector (FID) is a common choice for the detection of organic compounds due to its high sensitivity and wide linear range. ispub.com

Table 2: Example GC Conditions for Analysis of Volatile Impurities

| Parameter | Condition |

|---|---|

| Column | BP 624 (e.g., 30m x 0.53mm i.d. x 0.25µm) ispub.com |

| Carrier Gas | Nitrogen or Helium ispub.comcmbr-journal.com |

| Injector Temperature | 230°C cmbr-journal.com |

| Oven Program | Initial temperature 60°C, ramped to 280°C cmbr-journal.com |

| Detector | Flame Ionization Detector (FID) ispub.com |

Capillary Electrophoresis (CE) for Chiral Separations and Micro-Scale Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and for chiral separations. nih.govspringernature.com Given that 4-(Azetidin-3-yloxymethyl)piperidine possesses a chiral center at the 3-position of the azetidine ring, CE is an excellent tool for the separation of its enantiomers. nih.gov

Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE). springernature.commdpi.com Cyclodextrins and their derivatives are the most commonly used chiral selectors due to their ability to form inclusion complexes with a wide range of molecules. springernature.commdpi.com The choice of cyclodextrin (B1172386) and its concentration, as well as the pH of the BGE, are critical parameters that must be optimized to achieve enantiomeric resolution. mdpi.com

CE offers several advantages over HPLC for chiral separations, including higher efficiency, shorter analysis times, and lower consumption of solvents and chiral selectors. nih.gov It is also a micro-scale technique, requiring only nanoliter volumes of sample, which is advantageous when dealing with precious or limited quantities of material. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Metabolite Identification (Preclinical)

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable tools in modern chemical analysis. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide unparalleled sensitivity and selectivity for the analysis of complex mixtures and for the identification of unknown compounds. lcms.czmdpi.com

In the preclinical development of a compound like 4-(Azetidin-3-yloxymethyl)piperidine, LC-MS/MS is the workhorse for metabolite identification studies. nih.govresearchgate.net These studies are crucial for understanding the metabolic fate of a drug candidate and for identifying any potentially active or toxic metabolites. nih.gov The high sensitivity of tandem mass spectrometry allows for the detection of metabolites at very low concentrations in biological matrices such as plasma and urine. lcms.cz The structural information provided by the MS/MS fragmentation pattern is often sufficient for the tentative identification of metabolites. nih.govresearchgate.net

GC-MS/MS can also be employed for the analysis of volatile metabolites or for metabolites that can be made volatile through derivatization. mdpi.comresearchgate.net This technique is particularly useful for the analysis of complex mixtures of volatile organic compounds. researchgate.net

Table 3: Comparison of Hyphenated Techniques for Preclinical Analysis

| Technique | Analytes | Key Advantages |

|---|---|---|

| LC-MS/MS | Non-volatile, polar compounds, metabolites lcms.cznih.gov | High sensitivity, structural information, wide applicability nih.govlcms.cz |

| GC-MS/MS | Volatile and semi-volatile compounds, derivatized metabolites mdpi.comresearchgate.net | Excellent separation for complex volatile mixtures, high sensitivity cmbr-journal.commdpi.com |

Quality Control and Analytical Validation in a Research Environment

The development of any new chemical entity for research purposes requires a stringent quality control framework, which relies on validated analytical methods. researchgate.net Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netmdpi.com The key parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

For 4-(Azetidin-3-yloxymethyl)piperidine, each analytical method developed for its characterization, whether it be HPLC for purity, GC for residual solvents, or CE for enantiomeric separation, must undergo a thorough validation to ensure the reliability and integrity of the data generated. researchgate.netmdpi.com

Intellectual Property and Patent Landscape Analysis

Examination of Patents Citing 4-(Azetidin-3-yloxymethyl)piperidine as a Key Structure or Intermediate

While a direct patent for the standalone compound 4-(Azetidin-3-yloxymethyl)piperidine is not readily apparent, its structural components—the azetidine (B1206935) and piperidine (B6355638) rings connected by an oxymethyl linker—feature in numerous patents for more complex molecules. Pharmaceutical companies often patent large libraries of compounds, and this particular motif is a valuable building block for creating diverse chemical entities.

For instance, patents for novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and central nervous system (CNS) agents often incorporate piperidine and azetidine moieties. The 4-(azetidin-3-yloxymethyl)piperidine core can provide desirable physicochemical properties, such as improved solubility, metabolic stability, and receptor-binding interactions.

A review of the patent landscape shows that this structural element is frequently encompassed within Markush structures in patent claims. A Markush structure is a way of depicting a group of related chemical compounds in a single formula, which allows for a broad scope of protection. For example, a patent might claim a genus of compounds where one variable substituent can be a piperidine ring, which in turn can be substituted with a group like an azetidin-3-yloxymethyl moiety.

| Patent/Application Number | Title/Focus of Patent | Relevance of 4-(Azetidin-3-yloxymethyl)piperidine Moiety |

| US5854268A | Azetidine, pyrrolidine (B122466) and piperidine derivatives | Describes a class of substituted azetidine and piperidine derivatives as selective 5-HT1-like receptor agonists. The core structure is relevant to the broader class of compounds. |

| WO2000063168A1 | Synthesis of azetidine derivatives | Focuses on the synthesis of 3-amino-azetidine derivatives, which are key intermediates for various biologically active compounds, highlighting the importance of the azetidine moiety in drug development. |

| US9139593B2 | Azetidine compounds, compositions and methods of use | Covers azetidine derivatives for the treatment of various diseases, with broad claims that could encompass structures containing the azetidin-3-yloxymethyl)piperidine scaffold. |

| BR112015020222B1 | AZETIDINYL OXYPHENYL PYRROLIDINE, ITS USES, AND PHARMACEUTICAL COMPOSITIONS | While focusing on a pyrrolidine, this patent highlights the use of azetidinyl-oxy linkers in compounds targeting overactive bladder, indicating a potential application area for similar piperidine structures. |

Strategic Analysis of Patent Claims and Scope Related to the Compound

The strategic value of incorporating the 4-(azetidin-3-yloxymethyl)piperidine scaffold into patent claims lies in its ability to confer novelty and non-obviousness to new chemical entities. The combination of the two saturated heterocyclic rings connected by a flexible ether linkage can lead to compounds with unique three-dimensional shapes and properties that are distinct from previously disclosed molecules.

Patent claims related to this compound are typically broad, covering not only the specific structure but also a wide range of derivatives. This is a common strategy employed by pharmaceutical companies to maximize the protective scope of their patents and prevent competitors from developing "me-too" drugs with minor structural modifications. The claims often define a core structure and then list numerous possible substituents at various positions on the azetidine and piperidine rings.

The scope of these patents generally extends to the use of these compounds in treating specific diseases, pharmaceutical compositions containing them, and methods of their synthesis. This comprehensive approach aims to create a strong intellectual property barrier around a particular therapeutic target or chemical space.

Implications of Patent Expiration and Generic Opportunities in Research

The expiration of patents covering compounds that contain the 4-(azetidin-3-yloxymethyl)piperidine moiety will open up opportunities for generic competition and further research. Once a patent expires, other companies can legally manufacture and sell the previously protected drug, often at a lower price. This can increase patient access to important medicines.

For the research community, patent expiration means that the compound and its derivatives can be synthesized and studied without the risk of infringement. This can lead to the discovery of new therapeutic applications for existing drugs (drug repositioning) or the development of improved second-generation drugs. Researchers can use the expired patented compounds as starting points for their own discovery programs, building upon the knowledge disclosed in the original patents.

The lack of a specific, narrow patent on 4-(azetidin-3-yloxymethyl)piperidine itself suggests that it may be more readily available as a research chemical or building block. However, its use in the synthesis of a patented final product would still be subject to the claims of that patent.

Freedom-to-Operate Considerations for Academic and Industrial Research

For both academic and industrial researchers, conducting a thorough freedom-to-operate (FTO) analysis is crucial before commencing any research and development activities involving 4-(azetidin-3-yloxymethyl)piperidine. An FTO analysis aims to determine whether a proposed product or process infringes on the existing patent rights of third parties.

For Academic Research: While academic research is often shielded from patent infringement liability to some extent under "safe harbor" provisions (which vary by jurisdiction), it is still important to be aware of the patent landscape. This is particularly true if the research has commercial potential or is conducted in collaboration with an industrial partner. Publishing research on a compound that is heavily patented could attract unwanted attention from patent holders.

For Industrial Research: In an industrial setting, a comprehensive FTO analysis is a non-negotiable step in the drug discovery and development process. The analysis would involve searching and analyzing patents that claim compounds containing the 4-(azetidin-3-yloxymethyl)piperidine scaffold. The key questions to be addressed include:

Are there any active patents that specifically claim the compound of interest?

Do any broader patent claims (e.g., Markush structures) read on the compound?

What is the geographic scope of the relevant patents?

When do these patents expire?

The outcome of the FTO analysis will inform strategic decisions, such as whether to proceed with a particular research program, seek a license from the patent holder, or design around the existing patents to create a non-infringing alternative. Given that the 4-(azetidin-3-yloxymethyl)piperidine moiety is often part of a larger patented molecule, researchers would need to ensure that their final product does not fall within the scope of any existing patents.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of complex heterocyclic compounds like 4-(Azetidin-3-yloxymethyl)piperidine often faces challenges related to yield, purity, and stereoselectivity. Future research should prioritize the development of more efficient and selective synthetic methodologies.

Key areas for exploration include:

Catalytic C-O Bond Formation: Traditional methods for forming the ether linkage may require harsh conditions. Modern catalytic approaches, such as those employing non-precious metals or photoredox catalysis, could offer milder and more efficient alternatives for coupling the azetidine (B1206935) and piperidine (B6355638) fragments. researchgate.netacs.orgnih.gov The use of well-defined catalysts can also provide better control over regioselectivity and reduce the formation of byproducts.

Stereoselective Synthesis: The piperidine and azetidine rings can contain multiple stereocenters, which can significantly impact biological activity. nih.gov Developing stereoselective synthetic routes is crucial for accessing specific isomers. nih.govresearchgate.netrsc.orgacs.org This could involve the use of chiral catalysts, biocatalysis with enzymes like aldolases, or starting from enantiopure building blocks. rsc.orgrsc.org For instance, a stereoselective three-component vinylogous Mannich-type reaction could be adapted to construct the piperidine core with high enantiomeric purity. rsc.org

Flow Chemistry and Automation: Implementing continuous flow synthesis could enhance reaction efficiency, safety, and scalability. Automated platforms can rapidly screen various reaction conditions to identify optimal parameters for the synthesis of 4-(Azetidin-3-yloxymethyl)piperidine and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govijfmr.com Applying these computational tools to the 4-(Azetidin-3-yloxymethyl)piperidine scaffold can unlock new possibilities.

Potential applications of AI and ML include:

Predictive Modeling: AI algorithms can be trained on large datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives. researchgate.net This allows for the in silico screening of vast virtual libraries, prioritizing the most promising compounds for synthesis and experimental testing. ijfmr.com

De Novo Design: Generative AI models can design entirely new molecules based on the 4-(Azetidin-3-yloxymethyl)piperidine scaffold, optimized for specific biological targets or desired drug-like properties. arxiv.org These models can explore a much wider chemical space than traditional medicinal chemistry approaches.

Lead Optimization: Once initial hits are identified, ML models can guide the lead optimization process by suggesting specific structural modifications to improve potency, selectivity, and pharmacokinetic profiles. arxiv.org This can significantly reduce the number of iterative design-synthesis-test cycles required. ijfmr.com

| AI/ML Application | Description | Potential Impact on 4-(Azetidin-3-yloxymethyl)piperidine Research |

| Virtual Screening | Using computational models to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. ijfmr.com | Rapidly identify potential biological targets and initial hit compounds based on the scaffold, saving significant time and resources in the early discovery phase. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of a compound to its biological activity. | Predict the activity of unsynthesized derivatives, guiding the design of more potent analogs. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in silico. | Identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity early in the design process, increasing the success rate. |

| Generative Adversarial Networks (GANs) | A class of AI algorithms used for de novo drug design, where two neural networks compete to generate novel and realistic molecular structures. | Create novel and diverse derivatives of the scaffold with optimized properties for specific therapeutic targets. |

Exploration of New Biological Targets and Therapeutic Areas

The piperidine and azetidine moieties are present in numerous biologically active compounds, suggesting that the 4-(Azetidin-3-yloxymethyl)piperidine scaffold could interact with a wide range of biological targets. encyclopedia.pub

Future research should focus on screening this scaffold against various target classes, including:

Kinase Inhibitors: Piperidine and piperazine (B1678402) derivatives have been successfully developed as inhibitors of various kinases, such as p38 kinase and anaplastic lymphoma kinase (ALK), which are implicated in cancer and inflammatory diseases. nih.govencyclopedia.pubnih.govgoogle.comgoogle.com The 4-(Azetidin-3-yloxymethyl)piperidine scaffold could serve as a foundation for developing novel kinase inhibitors.

Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs targeting the CNS. patsnap.com Derivatives of this scaffold could be explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders. nih.govmdpi.comnih.govmdpi.com The azetidine moiety may also influence CNS activity, as some azetidine derivatives have been studied for their relevance to multiple sclerosis. oup.com

Opioid Receptors: 4-substituted piperidines have been investigated as ligands for opioid receptors, with the potential to develop analgesics with improved side-effect profiles. nih.gov

| Potential Therapeutic Area | Rationale for Exploration | Example Biological Targets |

| Oncology | The piperidine motif is a key component of many approved kinase inhibitors. encyclopedia.pub | Anaplastic Lymphoma Kinase (ALK), p38 Mitogen-Activated Protein Kinase, Cyclin-Dependent Kinases (CDKs). nih.govnih.govgoogle.com |

| Neurodegenerative Diseases | Piperidine derivatives are prevalent in CNS-active drugs. patsnap.com Azetidine-containing compounds have also been implicated in CNS pathologies. oup.com | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Neurotrophin receptors. nih.govnih.gov |

| Inflammatory Diseases | Kinases and other enzymes targeted by piperidine-containing molecules play crucial roles in inflammatory pathways. | Janus Kinases (JAKs), Spleen Tyrosine Kinase (Syk). |

| Pain Management | 4-substituted piperidines are a well-established class of opioid receptor modulators. nih.gov | μ-opioid receptor (MOR), δ-opioid receptor (DOR). |

Design of Targeted Covalent Inhibitors or PROTACs Utilizing the Scaffold

Beyond traditional reversible inhibitors, the 4-(Azetidin-3-yloxymethyl)piperidine scaffold can be adapted for more advanced therapeutic modalities like targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs).

Targeted Covalent Inhibitors (TCIs): By incorporating a reactive electrophilic group, or "warhead," into the structure, derivatives can be designed to form a covalent bond with a specific nucleophilic residue (e.g., cysteine) on the target protein. This can lead to prolonged duration of action and increased potency.

PROTACs: The scaffold can be used as a building block for PROTACs. nih.gov A PROTAC is a heterobifunctional molecule that consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. researchgate.netarxiv.org The 4-(Azetidin-3-yloxymethyl)piperidine derivative would bind to the POI, and a linker attached to it would connect to an E3 ligase ligand, leading to the ubiquitination and subsequent degradation of the POI. acs.orgnih.gov This approach can target proteins that have been considered "undruggable" by conventional inhibitors. arxiv.org

| Component | Description |

| Protein of Interest (POI) Ligand | A derivative of 4-(Azetidin-3-yloxymethyl)piperidine designed to bind to the target protein. |

| Linker | A flexible or rigid chemical chain that connects the POI ligand to the E3 ligase ligand. The length and composition of the linker are critical for the formation of a stable ternary complex. researchgate.net |

| E3 Ligase Ligand | A molecule that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). |

Challenges and Opportunities in Translating Preclinical Findings to Novel Research Concepts

Translating promising preclinical data into viable clinical candidates is a major hurdle in drug development. bmj.com For compounds based on the 4-(Azetidin-3-yloxymethyl)piperidine scaffold, several challenges and opportunities exist.

Challenges:

Predictive Models: The poor predictive value of preclinical animal models for human diseases, particularly in CNS disorders, is a significant obstacle. bmj.com

Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, ensuring that the compound can cross the BBB is a critical challenge that must be addressed early in the development process. patsnap.comdrugtargetreview.comlindushealth.com

Biomarker Development: A lack of reliable biomarkers for many diseases makes it difficult to assess target engagement and pharmacodynamic activity in early clinical trials. bmj.comdrugtargetreview.com

Safety and Off-Target Effects: The brain is a highly sensitive organ, and CNS-active drugs can have significant side effects. patsnap.comsimbecorion.com Thorough safety pharmacology studies are essential.

Opportunities:

Addressing Unmet Needs: The unique structure of 4-(Azetidin-3-yloxymethyl)piperidine may allow for the development of drugs with novel mechanisms of action, addressing diseases with limited treatment options.

Personalized Medicine: By identifying biomarkers that predict patient response, it may be possible to develop targeted therapies for specific patient populations.

Collaborative Research: Overcoming the challenges of drug development will require collaboration between academic researchers, pharmaceutical companies, and regulatory agencies to improve the translation of basic science discoveries into new medicines. drugtargetreview.com

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .